Carbonochloridic acid [difluoro-(2,3,4-trifluorophenyl)methyl] ester
Description
Carbonochloridic acid [difluoro-(2,3,4-trifluorophenyl)methyl] ester is a fluorinated chloroformate derivative with the molecular structure ClCOOCH(CF₂)(C₆H₂F₃). Chloroformates (esters of carbonochloridic acid) are highly reactive acylating agents used in organic synthesis to prepare carbonates, carbamates, and ureas.
Properties
Molecular Formula |
C8H2ClF5O2 |
|---|---|
Molecular Weight |
260.54 g/mol |
IUPAC Name |
[difluoro-(2,3,4-trifluorophenyl)methyl] carbonochloridate |
InChI |
InChI=1S/C8H2ClF5O2/c9-7(15)16-8(13,14)3-1-2-4(10)6(12)5(3)11/h1-2H |
InChI Key |
VAXKBZNJFXNDOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(OC(=O)Cl)(F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonochloridic acid [difluoro-(2,3,4-trifluorophenyl)methyl] ester typically involves the reaction of difluoro-(2,3,4-trifluorophenyl)methanol with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the proper formation of the ester bond. The general reaction scheme is as follows:
[ \text{Difluoro-(2,3,4-trifluorophenyl)methanol} + \text{Phosgene} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Carbonochloridic acid [difluoro-(2,3,4-trifluorophenyl)methyl] ester can undergo various types of chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous base to yield the corresponding acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Hydrolysis Agents: Water, aqueous base (e.g., NaOH)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Substitution: Formation of amides or ethers
Hydrolysis: Formation of difluoro-(2,3,4-trifluorophenyl)methanol and carbon dioxide
Reduction: Formation of difluoro-(2,3,4-trifluorophenyl)methanol
Scientific Research Applications
Carbonochloridic acid [difluoro-(2,3,4-trifluorophenyl)methyl] ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Carbonochloridic acid [difluoro-(2,3,4-trifluorophenyl)methyl] ester involves its reactivity with nucleophiles and its ability to form stable ester bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, providing insights into enzyme function and mechanism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl Chloroformate (Carbonochloridic Acid, Methyl Ester)
Structure : ClCOOCH₃
CAS : 79-22-1
Molecular Weight : 94.5 g/mol
Physical Properties :
- Boiling Point: 71°C
- Density: 1.22 g/cm³
- Solubility: Slightly soluble in water, miscible with organic solvents (e.g., acetone, toluene) .
Reactivity and Applications :
Methyl chloroformate is a benchmark chloroformate, widely used to synthesize pesticides, pharmaceuticals, and polymers. Its high reactivity stems from the electrophilic carbonyl chloride group, enabling rapid acylation of alcohols and amines. However, its volatility (vapor pressure: 127 mm Hg at 20°C) and toxicity (respiratory irritant) limit its use in uncontrolled environments .
Comparison :
The target compound’s fluorinated aryl and alkyl substituents likely reduce volatility and increase molecular weight (>300 g/mol, estimated). The electron-withdrawing fluorine atoms may further activate the carbonyl group, enhancing acylation efficiency in polar aprotic solvents.
[4-(Trifluoromethyl)Phenyl] Carbonochloridate
Structure : ClCOO(C₆H₄CF₃)
CAS : 34857-66-4
Molecular Weight : 224.56 g/mol
Physical Properties :
- Density: ~1.4 g/cm³ (estimated)
- Solubility: Expected to be soluble in halogenated solvents (e.g., dichloromethane) .
Reactivity and Applications :
This compound’s trifluoromethyl group introduces strong electron-withdrawing effects, stabilizing the intermediate acyl chloride and facilitating reactions with nucleophiles. It is used in synthesizing fluorinated polymers and bioactive molecules .
Comparison: The target compound’s 2,3,4-trifluorophenyl group provides additional steric hindrance and electronic deactivation compared to the monosubstituted trifluoromethylphenyl group. This may slow reaction kinetics but improve selectivity in multi-step syntheses.
Carbonochloridic Acid, (3,4-Dimethoxyphenyl)Methyl Ester
Structure : ClCOOCH₂(C₆H₃(OCH₃)₂)
CAS : 35303-71-0
Molecular Weight : 230.65 g/mol
Physical Properties :
Reactivity and Applications: The electron-donating methoxy groups reduce electrophilicity, making this compound less reactive than non-substituted analogs. It is employed in controlled acylation reactions for drug delivery systems .
Comparison :
Fluorine’s electronegativity in the target compound contrasts with methoxy’s electron-donating nature, resulting in higher reactivity toward nucleophiles. The trifluorophenyl group also increases lipophilicity, favoring membrane permeability in bioactive molecules .
Diethylmalonic Acid, Di(2,3,4-Trifluorophenyl) Ester
Structure: (F₃C₆H₂O)₂C(COOEt)₂ Molecular Weight: 228.37 g/mol (non-chloroformate analog) .
Reactivity and Applications :
As a malonic ester, this compound participates in Michael additions and decarboxylation reactions. The fluorinated aryl groups enhance thermal stability and resistance to hydrolysis .
Comparison :
Unlike chloroformates, malonic esters are less electrophilic but more versatile in carbon-carbon bond formation. The target compound’s chloroformate group prioritizes acylation over alkylation, making it suitable for peptide coupling or carbonate synthesis.
Research Findings and Implications
- Reactivity : Fluorination increases electrophilicity and thermal stability but may reduce solubility in aqueous media. The target compound’s multi-fluorinated structure could enable regioselective reactions in complex syntheses .
- Toxicity : Fluorinated chloroformates may release hydrogen fluoride (HF) upon hydrolysis, requiring stringent safety protocols (e.g., anhydrous conditions, PPE) .
- Applications : The compound’s unique structure positions it as a candidate for synthesizing fluorinated analogs of drugs like HIV protease inhibitors or herbicides, leveraging fluorine’s metabolic stability .
Biological Activity
Carbonochloridic acid [difluoro-(2,3,4-trifluorophenyl)methyl] ester, also known as 2,3,4,5,6-pentafluorobenzyl chloroformate (CAS: 53526-74-2), is a synthetic compound with significant biological activity. This article reviews its biological properties, safety profile, and potential applications in various fields.
- Molecular Formula : C8H2ClF5O2
- Molar Mass : 260.55 g/mol
- Boiling Point : 116°C at 20 mmHg
- Hazard Classification : Toxic and corrosive; irritating to eyes and skin .
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures to carbonochloridic acid exhibit antimicrobial activity. For instance, fluorinated derivatives have shown effectiveness against various bacterial strains. The presence of fluorine atoms enhances lipophilicity and membrane permeability, which may contribute to their antimicrobial efficacy .
Insecticidal Activity
Research has highlighted the potential of carbonochloridic acid derivatives in pest control. The compound's structural similarities to known insecticides suggest it could serve as a lead compound for developing new insecticides targeting vectors like Aedes aegypti, responsible for transmitting diseases such as dengue and Zika virus. In related studies, compounds derived from benzodioxole acids demonstrated significant larvicidal activity against Aedes aegypti larvae with low toxicity to mammals .
Cytotoxicity and Safety Profile
The safety profile of carbonochloridic acid is crucial for its application in pharmaceuticals and agriculture. Preliminary assessments indicate that while the compound exhibits biological activity, it also poses risks associated with irritation and toxicity. It is classified as an irritant to the eyes and respiratory system, necessitating careful handling and protective measures during use .
Study on Insecticidal Activity
A study focused on the synthesis of various derivatives of carbonochloridic acid demonstrated that certain modifications could enhance larvicidal potency while reducing toxicity to non-target organisms. For example, compounds with specific methylene substitutions showed LC50 values significantly lower than traditional insecticides like temephos .
Evaluation of Antimicrobial Effects
Another case study evaluated the antimicrobial effectiveness of fluorinated derivatives of carbonochloridic acid against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited a broad spectrum of activity, suggesting their potential use in developing new antibacterial agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C8H2ClF5O2 |
| Molar Mass | 260.55 g/mol |
| Boiling Point | 116°C at 20 mmHg |
| Toxicity Classification | Toxic, Corrosive |
| Eye Irritation Risk | Yes |
| Respiratory Irritation Risk | Yes |
| Biological Activity | Effectiveness |
|---|---|
| Antimicrobial | Moderate to High |
| Insecticidal | High (against Aedes aegypti) |
| Cytotoxicity | Low (at therapeutic doses) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
